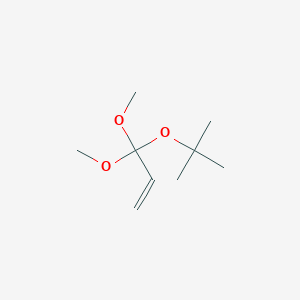
1-Chloro-4-(3-chloro-3-methyl-2-nitrosobutoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-(3-chloro-3-methyl-2-nitrosobutoxy)benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a chloro group and a complex side chain containing additional chloro and nitroso functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-(3-chloro-3-methyl-2-nitrosobutoxy)benzene typically involves multiple steps:
Chlorination of Benzene: The initial step involves the chlorination of benzene to form chlorobenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Formation of the Side Chain: The side chain can be synthesized through a series of reactions, including the chlorination of 3-methyl-2-butanol to form 3-chloro-3-methyl-2-butanol, followed by nitrosation to introduce the nitroso group.
Coupling Reaction: The final step involves the coupling of chlorobenzene with the synthesized side chain under appropriate conditions to form the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-(3-chloro-3-methyl-2-nitrosobutoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Reduction Reactions: The nitroso group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, where the side chain or the benzene ring is oxidized to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium iodide in polar solvents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Reduction Products: The primary product is the corresponding amine derivative.
Oxidation Products: Oxidized derivatives of the side chain or the benzene ring.
Scientific Research Applications
1-Chloro-4-(3-chloro-3-methyl-2-nitrosobutoxy)benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to its biological activity, including its potential as an antimicrobial or anticancer agent.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Chloro-4-(3-chloro-3-methyl-2-nitrosobutoxy)benzene involves its interaction with molecular targets through its functional groups. The chloro and nitroso groups can participate in various chemical interactions, including:
Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions with electrophiles.
Nucleophilic Attack: The nitroso group can act as an electrophile, allowing nucleophiles to attack and form new bonds.
Redox Reactions: The compound can participate in redox reactions, where it either donates or accepts electrons.
Comparison with Similar Compounds
1-Chloro-4-methylbenzene:
1-Chloro-3-methoxybenzene:
1-Chloro-4-(chloromethyl)benzene: This compound has a chloromethyl group instead of the more complex side chain.
Uniqueness: 1-Chloro-4-(3-chloro-3-methyl-2-nitrosobutoxy)benzene is unique due to its combination of chloro and nitroso functionalities, which impart distinct chemical reactivity and potential applications. The presence of the nitroso group, in particular, allows for unique interactions and reactions not seen in simpler analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
58876-97-4 |
|---|---|
Molecular Formula |
C11H13Cl2NO2 |
Molecular Weight |
262.13 g/mol |
IUPAC Name |
1-chloro-4-(3-chloro-3-methyl-2-nitrosobutoxy)benzene |
InChI |
InChI=1S/C11H13Cl2NO2/c1-11(2,13)10(14-15)7-16-9-5-3-8(12)4-6-9/h3-6,10H,7H2,1-2H3 |
InChI Key |
VQGYBJXLUCIMAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(COC1=CC=C(C=C1)Cl)N=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(2,5-Diethylphenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14603856.png)
![3,5-dimethyl-4-[(E)-(4-nitrophenyl)diazenyl]-1,2-oxazole](/img/structure/B14603859.png)
![N-[(2-Acetylhydrazinylidene)methyl]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B14603874.png)


![4-Methoxyphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14603891.png)





![1,3,7-Triazabicyclo[4.3.1]decan-2-one, 3-ethyl-7-methyl-](/img/structure/B14603942.png)


